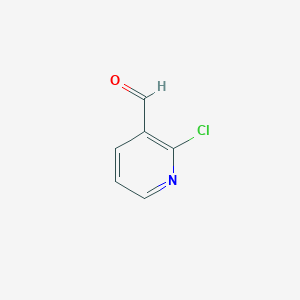

2-Chloronicotinaldehyde

描述

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene, with one CH group replaced by a nitrogen atom. globalresearchonline.net This seemingly simple substitution has profound implications for the molecule's chemical properties, making pyridine and its derivatives some of the most versatile and widely studied compounds in organic chemistry. globalresearchonline.netnih.gov

Pyridine derivatives are ubiquitous in nature, forming the core structure of essential biomolecules like the vitamins niacin and pyridoxine, as well as various alkaloids. nih.gov In the realm of synthetic chemistry, the pyridine scaffold is a privileged structure, meaning it is frequently found in biologically active compounds and approved drugs. researchgate.net The nitrogen atom in the pyridine ring imparts polarity and the ability to form hydrogen bonds, which can enhance the solubility and bioavailability of drug candidates. researchgate.netjchemrev.com

The applications of pyridine derivatives are extensive and diverse. They serve as crucial intermediates and starting materials in the synthesis of pharmaceuticals, agrochemicals such as insecticides and fungicides, and dyes for the textile industry. nih.govresearchgate.net In medicinal chemistry, the pyridine nucleus is incorporated into drugs with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties. globalresearchonline.netjchemrev.com The adaptability of the pyridine ring to various chemical transformations allows for the creation of large libraries of compounds for drug discovery and development. researchgate.net

Significance of Halogenated Nicotinaldehydes in Advanced Organic Chemistry

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic chemistry. wikipedia.org The incorporation of halogens like chlorine, bromine, or fluorine can dramatically alter the physicochemical properties of a molecule, including its reactivity, stability, and biological activity. taylorandfrancis.com Halogenated organic compounds are pervasive and have found critical applications in polymers, pharmaceuticals, and other industrial products. wikipedia.org

Nicotinaldehydes, which are pyridine rings substituted with an aldehyde group, become even more versatile synthetic intermediates when halogenated. The presence of a halogen atom, such as chlorine in 2-chloronicotinaldehyde, introduces a reactive site for nucleophilic substitution reactions. smolecule.com This allows for the facile introduction of various functional groups, further expanding the synthetic possibilities.

The electron-withdrawing nature of the halogen atom also influences the reactivity of the pyridine ring and the aldehyde group. smolecule.com This electronic effect is a key consideration in designing multi-step synthetic sequences. In the context of drug discovery, the introduction of a halogen can impact a molecule's binding affinity to biological targets, its metabolic stability, and its ability to permeate cell membranes. taylorandfrancis.compressbooks.pub Therefore, halogenated nicotinaldehydes are highly valued as building blocks for creating novel heterocyclic compounds with potential therapeutic applications. niscpr.res.in

Current Research Landscape of this compound

This compound, with the IUPAC name 2-Chloropyridine-3-carbaldehyde, is a white to off-white solid at room temperature. vulcanchem.com It is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The current research landscape for this compound is active, with studies focusing on its synthesis, chemical reactions, and applications in various fields.

Synthesis

The industrial and laboratory synthesis of this compound is a two-step process. vulcanchem.compatsnap.com The first step involves the reduction of 2-chloronicotinic acid to 2-chloronicotinol. smolecule.compatsnap.com This is typically achieved using reducing agents like sodium borohydride (B1222165) in the presence of boron trifluoride diethyl etherate. vulcanchem.compatsnap.com The subsequent step is the oxidation of the resulting 2-chloronicotinol to this compound, often employing manganese dioxide as the oxidizing agent. smolecule.comvulcanchem.compatsnap.com This method is favored for its mild reaction conditions and high yields. smolecule.compatsnap.com Another reported method for synthesizing chloronicotinaldehydes is the Vilsmeier reaction of enamides. researchgate.net

| Step | Reactants | Reagents | Product |

| Reduction | 2-Chloronicotinic acid | Sodium borohydride, Boron trifluoride diethyl etherate | 2-Chloronicotinol |

| Oxidation | 2-Chloronicotinol | Manganese dioxide | This compound |

Chemical Reactivity and Applications

The reactivity of this compound is characterized by its two functional groups: the aldehyde and the chloro-substituted pyridine ring. The aldehyde group readily undergoes condensation reactions, while the chlorine atom is susceptible to nucleophilic substitution. vulcanchem.com

This dual reactivity makes it a versatile building block in organic synthesis. For instance, it is a key starting material for the synthesis of 5-azaindole (B1197152) derivatives, which have shown potential as anticancer and anti-inflammatory agents. vulcanchem.com It also serves as a precursor for compounds with anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. smolecule.com

Recent research has explored its use in palladium-catalyzed reactions to form more complex heterocyclic structures. smolecule.com For example, it has been used in the synthesis of 1-azathioxanthone derivatives through a palladium-catalyzed C(formyl)-C(aryl) coupling followed by an SNAr reaction. smolecule.com Furthermore, derivatives of this compound have been investigated for their potential in creating chemosensors for detecting metal ions, highlighting its utility in materials science. smolecule.com

| Area of Application | Example of Use |

| Medicinal Chemistry | Synthesis of 5-azaindole derivatives, anti-mycobacterial agents. smolecule.comvulcanchem.com |

| Organic Synthesis | Palladium-catalyzed annulation reactions. smolecule.com |

| Materials Science | Development of chemosensors for metal ion detection. smolecule.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPAGGHFIDLUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353269 | |

| Record name | 2-Chloro-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36404-88-3 | |

| Record name | 2-Chloro-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloronicotinaldehyde

Historical Development of 2-Chloronicotinaldehyde Synthesis

Historically, the synthesis of this compound has been sparsely reported in scientific literature, with many early methods presenting significant drawbacks. researchgate.net Challenges such as expensive reagents, low yields, and harsh reaction conditions rendered these initial routes largely unsuitable for industrial-scale production. researchgate.net The core difficulty stems from the electronic properties of the pyridine (B92270) ring, which is deactivated towards electrophilic substitution.

Consequently, the development of practical synthetic routes has focused less on direct, single-step functionalization and more on multi-step strategies. These established pathways typically involve the synthesis of a stable, appropriately substituted pyridine precursor, which is then converted to the final aldehyde. Key precursors include 2-chloronicotinic acid and 2-chloro-3-methylpyridine (B94477), for which more reliable synthetic methods have been developed. The evolution of synthetic approaches thus reflects a strategic shift towards robust, precursor-based methodologies that are more amenable to large-scale manufacturing. patsnap.com

Established Synthetic Routes to this compound

Several reliable methods have been established for the synthesis of this compound, primarily revolving around the transformation of carefully chosen precursors.

A prominent and industrially relevant method for preparing this compound involves a two-step sequence starting from 2-chloronicotinic acid. patsnap.comresearchgate.net This approach first reduces the carboxylic acid to the corresponding primary alcohol, 2-chloronicotinol, which is subsequently oxidized to the target aldehyde. patsnap.comresearchgate.net

The initial reduction is effectively carried out using a combination of sodium borohydride (B1222165) (NaBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) in a solvent such as tetrahydrofuran (B95107) (THF). patsnap.comgoogle.com This step is followed by the selective oxidation of the intermediate alcohol. A common and effective oxidizing agent for this transformation is activated manganese dioxide (MnO₂), which is favored for its mild conditions and selectivity for primary alcohols. researchgate.netgoogle.com This process provides high yields and is suitable for large-scale synthesis due to its use of readily available raw materials and manageable reaction conditions. patsnap.comresearchgate.net

| Step | Starting Material | Reagents | Intermediate/Product | Typical Yield |

|---|---|---|---|---|

| 1. Reduction | 2-Chloronicotinic acid | NaBH₄, BF₃·OEt₂, THF | 2-Chloronicotinol | Intermediate used directly |

| 2. Oxidation | 2-Chloronicotinol | MnO₂, Dichloromethane (B109758) | This compound | ~88% google.com |

The Vilsmeier-Haack reaction provides a versatile method for synthesizing substituted chloronicotinaldehydes from acyclic enamide precursors. researchgate.netnih.gov This reaction involves the formylation and subsequent cyclization of an enamide using a Vilsmeier reagent, which is typically generated in situ from a formamide (B127407) derivative like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). patsnap.comnih.gov

In this synthetic route, various prepared enamides undergo cyclization to form the 2-chloropyridine (B119429) ring with a formyl group at the 3-position. nih.gov Research has shown that modifying the Vilsmeier reagent by replacing POCl₃ with diphosgene or triphosgene (B27547) can lead to excellent selectivity and higher yields of the desired chloronicotinaldehyde product over the corresponding non-formylated chloropyridine. nih.gov The concentration of the Vilsmeier reagent is a critical factor; using an excess of the reagent favors the formation of the aldehyde. emporia.edu This methodology allows for the creation of a variety of multi-substituted 2-chloronicotinaldehydes by varying the structure of the initial enamide substrate. nih.gov

| Enamide Substrate | Vilsmeier Reagent System | Product | Yield |

|---|---|---|---|

| N-(1-methyl-3-phenylprop-1-en-1-yl)formamide | POCl₃/DMF | 2-Chloro-5-methyl-4-phenylnicotinaldehyde | 80% |

| N-(1,3-diphenylprop-1-en-1-yl)formamide | POCl₃/DMF | 2-Chloro-4,5-diphenylnicotinaldehyde | 85% |

| N-(1-(p-methoxyphenyl)prop-1-en-1-yl)formamide | Triphosgene/DMF | 2-Chloro-5-(p-methoxyphenyl)nicotinaldehyde | 92% |

This strategy focuses on first establishing the 2-chloro substitution on a pyridine ring that already contains a functional group at the 3-position that can be readily converted into an aldehyde. A common precursor for this route is 2-chloro-3-methylpyridine (2-chloro-3-picoline). google.comgoogle.com The methyl group can be oxidized to a formyl group to yield the final product.

The oxidation of the methyl group in 2-chloro-3-methylpyridine can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. mdpi.com However, selective oxidation methods have been developed. For instance, selenium dioxide (SeO₂) is a known reagent for the oxidation of activated methyl groups on heteroaromatic rings to aldehydes. emporia.edumdpi.comadichemistry.com Another patented approach involves a multi-step sequence starting from 2-chloro-3-chloromethyl pyridine, which is converted to the acetate (B1210297) ester, hydrolyzed to 2-chloro-3-pyridinemethanol, and finally oxidized to this compound using a silver-loaded activated carbon catalyst. google.com This highlights the pathway of creating the aldehyde functionality from a pre-halogenated and functionalized pyridine precursor.

Achieving regioselective chlorination of the pyridine ring is a critical challenge in synthetic chemistry. Direct chlorination of pyridine or 3-substituted pyridines often results in a mixture of products due to the deactivated nature of the ring. researchgate.net A widely used and effective strategy to control the position of halogenation is through the use of pyridine N-oxides. researchgate.net

The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, toward nucleophilic attack. researchgate.net By treating a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃), chlorination can be directed to the 2-position. mdpi.com Subsequent deoxygenation of the N-oxide yields the 2-chloropyridine derivative. This approach can be applied to nicotinic acid N-oxide to produce 2-chloronicotinic acid, a key precursor that can then be converted to this compound as described in section 2.2.1. google.comvulcanchem.com

Modern synthetic chemistry has increasingly turned to C−H activation as a powerful and atom-economical tool for functionalizing aromatic and heteroaromatic rings. nih.gov These methods, often catalyzed by transition metals like palladium or rhodium, allow for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized substrates. nih.govmdpi.com

In the context of pyridine synthesis, directing groups are often employed to guide the metal catalyst to a specific C-H bond, enhancing regioselectivity. nih.gov While C-H activation has been extensively used for C-C bond formations such as arylation and alkylation of pyridines, its application for the direct and selective C-H chlorination to produce this compound precursors is less established. nih.govmdpi.com The development of catalytic systems capable of selectively activating and chlorinating the C2-H bond of a 3-substituted pyridine remains an area of active research. nih.govsioc-journal.cn

Halogenation of Pyridines for Aldehyde Precursors

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for the preparation of this compound and its derivatives. These innovative approaches often utilize transition-metal catalysis and focus on achieving high selectivity and milder reaction conditions.

Palladium-Catalyzed Annulation and Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures. In the context of this compound, palladium-catalyzed reactions offer efficient pathways for the formation of new carbon-carbon and carbon-heteroatom bonds.

An efficient and novel method for the synthesis of 1-azathioxanthone derivatives has been developed through the palladium(II)-catalyzed direct annulation of this compound with 2-bromothiophenol. researchgate.net This reaction proceeds via a C(formyl)-C(aryl) coupling strategy, highlighting the utility of this compound as a key building block in the synthesis of fused heterocyclic systems.

While direct palladium-catalyzed synthesis of this compound itself is less commonly reported, the compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. wikipedia.orgrsc.orgyoutube.comorganic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org These reactions typically involve the coupling of the aryl chloride moiety of this compound with a suitable partner, such as a boronic acid (Suzuki-Miyaura) or an alkene (Heck), to introduce new functional groups at the 2-position of the pyridine ring. The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these transformations.

Strategies for Selective Functionalization of the Pyridine Ring

The selective functionalization of the pyridine ring is a key challenge in the synthesis of substituted pyridines like this compound. The inherent electronic properties of the pyridine ring often dictate the position of substitution. However, various strategies have been developed to control the regioselectivity of these reactions.

One powerful strategy for the selective functionalization of pyridines is directed ortho-metalation. This approach involves the use of a directing group that positions a metalating agent (typically an organolithium reagent) at a specific site on the ring. For 2-chloropyridine derivatives, the chlorine atom itself can act as a directing group, facilitating lithiation at the C3 position. However, more complex substitution patterns can be achieved by introducing other directing groups.

Recent studies have shown that the regioselectivity of the lithiation of 2-chloropyridine can be controlled by the choice of the lithiating agent and reaction conditions. For instance, the use of a BuLi-Me₂N(CH₂)₂OLi (BuLi-LiDMAE) superbase has been shown to promote an unprecedented regioselective C-6 lithiation of 2-chloropyridine. This method provides access to 6-functionalized-2-chloropyridines, which are valuable synthons for more complex molecules.

Mild and Stereoselective Preparations Utilizing Pyridinium (B92312) Salts and Aldehydes

Pyridinium salts are versatile intermediates in organic synthesis and can be used to prepare a wide range of substituted pyridines and their derivatives. rsc.orgacs.orgnih.govliverpool.ac.ukacs.org The activation of the pyridine ring through N-alkylation or N-acylation makes it more susceptible to nucleophilic attack, enabling the introduction of various functional groups.

While the direct synthesis of this compound from simple pyridinium salts and aldehydes is not a commonly reported method, the principles of pyridinium salt chemistry can be applied to the synthesis of related structures. For instance, pyridinium ylides, generated in situ from pyridinium salts, can react with α,β-unsaturated aldehydes and other electrophiles to form a variety of heterocyclic compounds. acs.orgorganic-chemistry.orgncku.edu.tw These reactions can often be performed under mild conditions and can exhibit high stereoselectivity.

Recent research has focused on the development of catalytic and stereoselective dearomatization reactions of pyridines, often proceeding through pyridinium salt intermediates. These methods provide access to highly functionalized dihydropyridines and piperidines, which can be further elaborated to access a diverse range of substituted pyridine derivatives.

Optimization of Reaction Conditions and Yield Enhancement

Influence of Reagents and Catalysts on Synthesis

A common synthetic route to this compound involves a two-step process starting from 2-chloronicotinic acid. The first step is the reduction of the carboxylic acid to the corresponding alcohol, (2-chloropyridin-3-yl)methanol (B1585922), followed by the oxidation of the alcohol to the aldehyde. The choice of reagents and catalysts for both steps is crucial for maximizing the yield and purity of the final product.

For the reduction of 2-chloronicotinic acid, a combination of sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) in tetrahydrofuran (THF) has been shown to be effective. The relative amounts of these reagents can influence the reaction's efficiency.

In the subsequent oxidation of (2-chloropyridin-3-yl)methanol, activated manganese dioxide (MnO₂) is a commonly used oxidizing agent. The activity and amount of MnO₂ can significantly affect the reaction rate and yield.

The table below summarizes the influence of different reagent quantities on the synthesis of this compound, based on reported experimental data.

| Step | Starting Material | Reagents/Catalysts | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Reduction | 2-Chloronicotinic acid (100g) | NaBH₄ (72g), BF₃·OEt₂ (575g) | Tetrahydrofuran | (2-Chloropyridin-3-yl)methanol | Not explicitly stated, intermediate used directly |

| Reduction | 2-Chloronicotinic acid (100g) | NaBH₄ (80g), BF₃·OEt₂ (590g) | Tetrahydrofuran | (2-Chloropyridin-3-yl)methanol | Not explicitly stated, intermediate used directly |

| Oxidation | (2-Chloropyridin-3-yl)methanol (from 125g intermediate) | Manganese Dioxide (280g) | Dichloromethane | This compound | 86.6% |

| Oxidation | (2-Chloropyridin-3-yl)methanol (from 131g intermediate) | Manganese Dioxide (300g) | Dichloromethane | This compound | 88.2% |

Temperature and Duration Effects on Reaction Efficiency

In the reduction of 2-chloronicotinic acid, the initial addition of reagents is typically carried out at a low temperature (e.g., -10°C to 0°C) to control the exothermic reaction. The reaction is then allowed to warm to room temperature and stirred for a specific duration to ensure complete conversion.

For the oxidation of (2-chloropyridin-3-yl)methanol to this compound using manganese dioxide, the reaction is typically carried out at reflux temperature to drive the reaction to completion. The duration of the reflux is optimized to maximize the yield of the aldehyde while minimizing the formation of over-oxidation products.

The following table illustrates the effects of temperature and reaction duration on the efficiency of the synthesis of this compound.

| Step | Starting Material | Temperature | Duration | Product | Yield |

|---|---|---|---|---|---|

| Reduction | 2-Chloronicotinic acid | Initial: <30°C, then Room Temperature | 6 hours | (2-Chloropyridin-3-yl)methanol | Intermediate |

| Reduction | 2-Chloronicotinic acid | Initial: <25°C, then Room Temperature | 8 hours | (2-Chloropyridin-3-yl)methanol | Intermediate |

| Oxidation | (2-Chloropyridin-3-yl)methanol | Reflux | 3 hours | This compound | 86.6% |

| Oxidation | (2-Chloropyridin-3-yl)methanol | Reflux | 5 hours | This compound | 88.2% |

Purification Techniques and Isolation Methods

The isolation and purification of this compound from a reaction mixture are critical steps to ensure the final product meets the required standards of purity for its subsequent applications, such as in the synthesis of pharmaceutical intermediates. patsnap.com The choice of purification method is largely dependent on the nature of the impurities present, which are typically unreacted starting materials, reagents, and by-products from the synthesis. The literature describes several effective techniques for achieving high-purity this compound.

A prevalent method for isolating this compound, particularly following its synthesis via the oxidation of 2-chloronicotinyl alcohol with manganese dioxide, involves a straightforward solid-liquid separation followed by crystallization. google.com In this process, the reaction is conducted in a solvent such as dichloromethane. patsnap.comgoogle.com Upon completion of the reaction, the solid manganese dioxide and its manganese-containing by-products are removed from the reaction mixture by suction filtration. google.com

The subsequent purification of the filtrate is typically achieved through concentration and crystallization. The filtrate, containing the dissolved product, is concentrated by removing the solvent under reduced pressure. Cooling the concentrated solution then induces the crystallization of this compound, which precipitates as a yellow solid. google.com This method has been reported to yield a product with purities ranging from 98.3% to 99.1%. google.com

For related chloropyridine aldehydes, more extensive purification strategies are employed to remove soluble impurities. These methods include liquid-liquid extraction and column chromatography. google.com For instance, a crude product can be dissolved in a suitable organic solvent and washed with an aqueous solution to remove water-soluble impurities. In one procedure for a similar compound, the aqueous phase was extracted with ethyl acetate, and the combined organic layers were dried over anhydrous sodium sulfate (B86663) before concentration. google.com

Following extraction, column chromatography is a highly effective technique for obtaining compounds of very high purity. google.com This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). nih.gov For the purification of 2-chloro-4-fluoropyridine-3-formaldehyde, column chromatography was used to yield a product with 99% purity as determined by HPLC. google.com While specific conditions for this compound are not detailed, this method represents a viable strategy for achieving high-purity samples.

The table below summarizes findings from different synthetic preparations, detailing the purification techniques employed and the resulting product purity.

| Starting Material for Purification | Purification/Isolation Technique(s) | Solvent(s) | Yield | Purity |

| Reaction mixture from oxidation of 2-chloronicotinyl alcohol | Suction filtration, concentration, cooling/crystallization | Dichloromethane | 86.6% | 99.1% |

| Reaction mixture from oxidation of 2-chloronicotinyl alcohol | Suction filtration, concentration, cooling/crystallization | Dichloromethane | 88.2% | 98.3% |

| Crude 2-chloro-4-fluoropyridine-3-formaldehyde | Liquid-liquid extraction, drying, concentration, column chromatography | Ethyl Acetate | 75.8% | 99% (HPLC) |

Reactivity and Reaction Mechanisms of 2 Chloronicotinaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Group

The aldehyde group (-CHO) is a primary site of reactivity in 2-chloronicotinaldehyde. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon. This electrophilicity is further enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the nitrogen atom within the pyridine (B92270) ring. Consequently, the aldehyde group readily undergoes nucleophilic attack.

While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons, giving it nucleophilic and basic character. This allows it to be protonated under acidic conditions, which further increases the electrophilicity of the carbonyl carbon and facilitates reactions with weak nucleophiles.

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for various condensation reactions, which are crucial for forming new carbon-carbon bonds. These reactions typically involve the nucleophilic addition of a carbanion or another nucleophile to the aldehyde, often followed by a dehydration step.

A prominent example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation. wikipedia.org This reaction involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. sigmaaldrich.com this compound serves as the aldehyde component, reacting with compounds containing active methylene (B1212753) groups (e.g., malonic esters, malononitrile) to form α,β-unsaturated products. wikipedia.orgpurechemistry.org The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently eliminates a molecule of water to yield the final condensed product. purechemistry.org The use of this compound in the synthesis of its Knoevenagel derivatives has been reported as a pathway to biologically active compounds. researchgate.net

Table 1: Examples of Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst | Product | Reference |

|---|---|---|---|

| Malononitrile | Piperidine | (2-chloropyridin-3-yl)methylenemalononitrile | researchgate.net |

This table is illustrative and based on typical Knoevenagel reaction products.

This compound readily reacts with primary amines to form imines, also known as Schiff bases. derpharmachemica.com This condensation reaction is a cornerstone of organic synthesis and is fundamental in the formation of various heterocyclic compounds and coordination complexes. The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by acid- or base-catalyzed dehydration to yield the stable C=N double bond of the imine. elixirpublishers.com

The formation of Schiff bases from aromatic aldehydes like this compound is generally more favorable compared to those from aliphatic aldehydes because the resulting conjugation with the aromatic ring provides extra stability. derpharmachemica.com These Schiff base derivatives are significant ligands in coordination chemistry, capable of forming stable complexes with various metal ions.

Table 2: Schiff Base Formation from this compound

| Primary Amine | Reaction Conditions | Product (Schiff Base) | Reference |

|---|---|---|---|

| Aniline | Ethanol, reflux | N-((2-chloropyridin-3-yl)methylene)aniline | derpharmachemica.comelixirpublishers.com |

| 4-Methylaniline | Acetic acid (cat.), heat | N-((2-chloropyridin-3-yl)methylene)-4-methylaniline | nih.gov |

This table provides representative examples of Schiff base formation.

Reactivity of the Chlorine Atom on the Pyridine Ring

The chlorine atom at the C-2 position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and undergo electrophilic substitution; however, the presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient, particularly at the ortho (C-2, C-6) and para (C-4) positions. askfilo.comstackexchange.com This electron deficiency facilitates attack by nucleophiles.

In this compound, the chlorine atom is susceptible to displacement by a wide range of nucleophiles. wikipedia.org This SNAr reaction is a powerful tool for introducing new functional groups onto the pyridine ring. Common nucleophiles include amines, alkoxides, thiols, and cyanide. The reaction generally proceeds through an addition-elimination mechanism. youtube.comwikipedia.org The nucleophile first attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net In the second, typically faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

Studies on various 2-chloropyridine (B119429) derivatives have shown that they are metabolized into glutathione (B108866) conjugates through the displacement of the chlorine atom, a reaction that proceeds via this SNAr mechanism. researchgate.netnih.gov

The reactivity of the chlorine atom in this compound towards nucleophilic substitution is significantly enhanced by the cumulative electron-withdrawing effects of both the ring nitrogen and the aldehyde group. askfilo.comnih.gov

Ring Nitrogen Effect : The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. stackexchange.com This effect delocalizes the negative charge of the Meisenheimer intermediate, stabilizing it and thus lowering the activation energy for its formation. The stabilization is most effective when the negative charge can be delocalized onto the nitrogen atom, which occurs when the nucleophile attacks the C-2 or C-4 positions. askfilo.comstackexchange.com

Aldehyde Group Effect : The aldehyde group at the C-3 position also contributes an electron-withdrawing effect. Although it is meta to the C-2 position, its inductive effect helps to further decrease the electron density of the ring, making the entire system more electrophilic and receptive to nucleophilic attack. masterorganicchemistry.com The combined effects make the C-2 carbon a highly activated site for nucleophilic displacement.

Reaction Pathways and Mechanistic Investigations

The dual reactivity of this compound allows for complex, multi-step reaction pathways. The specific pathway followed often depends on the reaction conditions and the nature of the reagents used.

Mechanistic investigations of related systems provide insight into the reactions of this compound. For the SNAr pathway, molecular orbital calculations on 2-chloropyridine derivatives have confirmed the presence of a Meisenheimer complex as a key intermediate, influencing the reaction rate. researchgate.netnih.gov The rate-determining step in SNAr reactions is typically the initial nucleophilic attack to form this stabilized intermediate. masterorganicchemistry.com The stability of the Meisenheimer complex is paramount; the more its negative charge can be delocalized by electron-withdrawing groups, the faster the reaction proceeds. masterorganicchemistry.com

For condensation reactions like the Knoevenagel condensation, the mechanism involves three primary steps: deprotonation of the active methylene compound to form an enolate, nucleophilic addition of the enolate to the carbonyl carbon, and an elimination (dehydration) step. purechemistry.org The reaction is often catalyzed by a weak base, such as a primary or secondary amine. wikipedia.org

The mechanism of Schiff base formation is well-established and involves the initial formation of a carbinolamine, which then dehydrates. elixirpublishers.com The reaction is reversible and subject to acid-base catalysis. The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to make it a good leaving group (water), but not so acidic that it fully protonates the primary amine nucleophile, rendering it unreactive.

Oxidation Pathways (e.g., to 2-Amino-6-chloronicotinic acid)

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. In the case of this compound, this can be illustrated by its potential conversion to 2-amino-6-chloronicotinic acid. This transformation involves both the oxidation of the aldehyde group and the substitution of the chlorine atom with an amino group.

The oxidation of the aldehyde functional group (-CHO) to a carboxylic acid (-COOH) typically proceeds through a hydrated intermediate. The general mechanism involves the addition of water to the carbonyl carbon to form a geminal diol, which is then oxidized. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent or Benedict's solution.

The subsequent replacement of the chloro group with an amino group can be achieved through nucleophilic aromatic substitution. However, the direct conversion of this compound to 2-amino-6-chloronicotinic acid would likely involve a multi-step synthesis rather than a single oxidation pathway. A plausible synthetic route would first involve the oxidation of the aldehyde to the corresponding carboxylic acid, 2-chloronicotinic acid, followed by amination.

Reduction Pathways (e.g., to 2-Amino-6-chloronicotinalcohol)

The reduction of the aldehyde group in this compound to a primary alcohol is a standard reaction. This can be accomplished using a variety of reducing agents. For instance, the reduction to 2-amino-6-chloronicotinalcohol would involve the reduction of the aldehyde and the substitution of the chloro group.

Common reducing agents for the conversion of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides. Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups.

Similar to the oxidation pathway, the direct conversion to 2-amino-6-chloronicotinalcohol would likely be a multi-step process. The aldehyde would first be reduced to 2-chloro-3-(hydroxymethyl)pyridine, followed by a nucleophilic substitution of the chlorine atom with an amino group.

Computational Mechanistic Studies

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energy profiles. sumitomo-chem.co.jp

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and predict their reactivity. mdpi.comcoe.edu For a molecule like this compound, DFT calculations can be employed to model its oxidation and reduction pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. sumitomo-chem.co.jp This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of the reaction mechanism.

For example, a DFT study on the oxidation of this compound could elucidate the structure of the transition state for the rate-determining step and identify key intermediates. Similarly, the mechanism of reduction by a hydride reagent could be modeled to understand the stereoselectivity and reactivity.

Table 1: Hypothetical DFT Calculated Energy Profile for the Oxidation of an Aldehyde

| Species | Relative Energy (kcal/mol) |

| Reactants (Aldehyde + H₂O) | 0.0 |

| Gem-diol Intermediate | -5.2 |

| Transition State | +15.8 |

| Products (Carboxylic Acid) | -25.0 |

Note: This table represents a generalized example of what DFT calculations can provide and is not specific to this compound.

The analysis of electron density distribution in a molecule provides valuable information about its chemical bonding and reactivity. byu.educhemistryjournals.net Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the calculated electron density to identify bond critical points and characterize the nature of chemical bonds. shaoxc.com

Formation of Alpha-Halogenated Aldehydes and Ketones

While this compound itself is a halogenated aldehyde, the principles of forming alpha-halogenated aldehydes are relevant to understanding its reactivity and potential side reactions.

Acid-Catalyzed Tautomerization and Enol Intermediates

Keto-enol tautomerism is an equilibrium between a carbonyl compound (the keto form) and its corresponding enol. leah4sci.commasterorganicchemistry.comlibretexts.org For an aldehyde like this compound, the enol form would be 2-chloro-3-(hydroxymethylene)pyridine. This tautomerization can be catalyzed by either acid or base. leah4sci.commasterorganicchemistry.com

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. libretexts.org This increases the electrophilicity of the carbonyl carbon and facilitates the removal of an alpha-proton by a weak base (such as water) to form the enol.

The formation of the enol intermediate is crucial in many reactions of aldehydes, including alpha-halogenation. The enol is a nucleophile, and the double bond can attack an electrophile. In the presence of a halogen (e.g., Cl₂, Br₂), the enol will react to form an alpha-halogenated aldehyde. While this compound does not have an alpha-hydrogen on the carbon directly attached to the pyridine ring, understanding enolization is key to predicting its reactivity in various acidic environments.

Dehydrohalogenation to Alpha, Beta-Unsaturated Carbonyls

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen halide from a substrate, typically leading to the formation of an alkene. wikipedia.org In the context of this compound, this reaction would theoretically produce an α,β-unsaturated carbonyl compound, specifically a derivative of acrylaldehyde (propenal) fused with the pyridine ring. This transformation is significant as α,β-unsaturated aldehydes are valuable synthetic intermediates.

The reaction mechanism for the dehydrohalogenation of haloalkanes is well-established and generally proceeds via an E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) pathway, largely dependent on the substrate, base, and reaction conditions. studysmarter.co.uk For a compound like this compound, which has a chlorine atom on the pyridine ring adjacent to the aldehyde group, the reaction would involve the removal of the chlorine atom and a hydrogen atom from the adjacent carbon. However, this compound is an aryl halide, which is generally resistant to classical base-promoted dehydrohalogenation to form a double bond within the aromatic ring, as this would disrupt the stable aromatic system. wikipedia.org

Instead, a more plausible dehydrohalogenation-type reaction for this compound would involve a prior reaction that introduces a halogen on the carbon alpha to the carbonyl group, followed by elimination. A standard dehydrohalogenation would require a hydrogen on a carbon adjacent to the carbon bearing the halogen. In the case of this compound, the chlorine is on the aromatic ring, making a direct dehydrohalogenation to an alkene unlikely without disrupting the aromaticity.

A theoretical pathway to an α,β-unsaturated system could involve an initial nucleophilic addition to the aldehyde, followed by subsequent reactions. However, the direct conversion of this compound to an α,β-unsaturated carbonyl via a simple dehydrohalogenation is not a standard or commonly reported reaction.

For a typical dehydrohalogenation of an α-halo aldehyde to an α,β-unsaturated aldehyde, a strong, non-nucleophilic base is often employed to promote the elimination reaction over substitution. wikipedia.orgyoutube.com

| Reaction Parameter | Description |

|---|---|

| Reaction Type | β-Elimination Reaction wikipedia.org |

| Required Reagents | Strong, often sterically hindered, base (e.g., Potassium tert-butoxide) wikipedia.orgyoutube.com |

| Solvent | Typically a non-protic organic solvent to favor elimination youtube.com |

| Theoretical Product | An α,β-unsaturated aldehyde derivative |

| Key Consideration | The stability of the aromatic pyridine ring makes direct dehydrohalogenation to form a C=C double bond within the ring highly unfavorable. wikipedia.org |

Stability and Decomposition Pathways under Reaction Conditions

Under typical storage conditions, this compound is a relatively stable compound. lobachemie.com However, under specific reaction conditions, it can undergo decomposition. The primary pathways for decomposition include thermal degradation and hydrolysis.

Thermal Decomposition: When subjected to high temperatures, this compound is expected to decompose. For related chloropyridine compounds, heating to decomposition can emit toxic fumes including hydrogen chloride, nitrogen oxides, and carbon oxides. nih.govnih.gov The decomposition of aromatic aldehydes under hydrothermal conditions can lead to the cleavage of the formyl group. acs.orgacs.org The specific products of thermal decomposition would depend on the temperature, atmosphere (presence or absence of oxygen), and presence of other reagents.

Hydrolysis: The C-Cl bond on the pyridine ring can be susceptible to hydrolysis under certain conditions, particularly at elevated temperatures and pressures or in the presence of strong acids or bases. ntnu.nogoogle.com Hydrolysis of the 2-chloro group would lead to the formation of 2-hydroxynicotinaldehyde. The rate of hydrolysis can be influenced by the pH of the solution. For instance, the hydrolysis of 2-chloropyridine itself can be achieved under acidic or alkaline conditions, often requiring forcing conditions like high temperatures. google.comacs.org The aldehyde group itself is generally stable to hydrolysis but can be oxidized or reduced under various reaction conditions.

Photochemical Decomposition: Aromatic compounds, particularly those with heteroatoms and functional groups, can be susceptible to photochemical degradation. While specific studies on this compound are not prevalent, related structures suggest that UV irradiation could potentially lead to decomposition, possibly through pathways involving the cleavage of the C-Cl bond or reactions of the aldehyde group.

| Condition | Potential Decomposition Pathway | Likely Products |

|---|---|---|

| High Temperature | Thermal Decomposition | Hydrogen Chloride, Nitrogen Oxides, Carbon Oxides, Pyridine derivatives nih.govnih.gov |

| Aqueous Acid/Base | Hydrolysis | 2-Hydroxynicotinaldehyde, Chloride ions ntnu.nogoogle.com |

| Oxidizing Agents | Oxidation of Aldehyde | 2-Chloronicotinic acid |

| Reducing Agents | Reduction of Aldehyde | (2-Chloropyridin-3-yl)methanol (B1585922) |

Structure Activity Relationship Sar Studies of 2 Chloronicotinaldehyde Derivatives

Impact of Substitutions on the Pyridine (B92270) Ring

The pyridine ring is a core component of 2-chloronicotinaldehyde, and substitutions at various positions can significantly influence the molecule's electronic properties, steric profile, and ability to interact with biological targets. The regioselectivity of reactions and, consequently, the biological activity of the final products are sensitive to the nature of the substituents on the pyridine ring.

Research into the synthesis of 2,3,6-trisubstituted pyridines highlights the importance of the substituent at the 3-position. The steric bulk of this substituent can direct nucleophilic substitution to either the 2- or 6-position. researchgate.net For instance, bulky groups tend to favor substitution at the 6-position, which is further away. researchgate.net Furthermore, the electronic nature of substituents plays a critical role. Electron-withdrawing groups can enhance the electrophilicity of the ring's carbon atoms, influencing reaction rates and the stability of intermediates. These principles are fundamental in designing SAR studies, as different substitution patterns on the pyridine ring of this compound derivatives can lead to compounds with varied biological profiles. In the development of antimalarial agents from this compound, for example, the presence and nature of substituents on the pyridine core were found to be a determinant of activity. nih.gov

Table 1: Influence of Pyridine Ring Substituents on Reaction Regioselectivity

| Substituent at 3-Position | Solvent | Observed Regioselectivity (2-isomer : 6-isomer) | Primary Influencing Factor |

|---|---|---|---|

| -COOH and derivatives | Acetonitrile | Favors 2-isomer (e.g., 9:1) | Electronic Effects |

| -CN, -CF3 | Acetonitrile | Favors 6-isomer (e.g., 9:1) | Electronic Effects |

| Bulky Groups | Various | Favors 6-isomer | Steric Hindrance |

Modifications of the Aldehyde Functional Group

The aldehyde functional group is a highly reactive and versatile handle for chemical modification. brieflands.com Its electrophilic carbon is susceptible to nucleophilic attack, making it a prime site for derivatization. In medicinal chemistry, the aldehyde group is often viewed as a potential liability due to its reactivity with biological nucleophiles like proteins. However, this reactivity is also an asset, allowing for the creation of diverse molecular libraries.

In aqueous or alcoholic solutions, aldehydes can exist in equilibrium with their corresponding geminal diols or hemiacetals, respectively. brieflands.com This transformation effectively modifies the aldehyde group and can alter the compound's biological activity and pharmacokinetic properties. The primary route for SAR studies, however, involves converting the aldehyde into more stable functional groups or using it as a key reactant in carbon-carbon bond-forming reactions to build more complex structures. The sections below detail specific derivatizations that leverage the reactivity of the aldehyde group to enhance biological activity.

Derivatization for Enhanced Biological Activities

The Knoevenagel condensation is a powerful reaction in organic synthesis used to form carbon-carbon double bonds. orientjchem.orgorientjchem.org It involves the reaction of an aldehyde, such as this compound, with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). This reaction yields an α,β-unsaturated product, which often serves as a key intermediate in the synthesis of various therapeutic agents and natural products. orientjchem.orgrsc.org

Derivatives synthesized via the Knoevenagel condensation have shown a wide array of biological activities, including anticancer properties. nih.gov The resulting α,β-unsaturated system is an excellent Michael acceptor, capable of reacting with nucleophilic residues in biological targets, which can be a mechanism for its bioactivity. The SAR of these derivatives can be finely tuned by varying both the substituents on the this compound pyridine ring and the nature of the active methylene compound used.

Table 2: Representative Knoevenagel Derivatives of this compound and Their Potential Biological Activities

| Active Methylene Compound | Resulting Functional Group | Potential Biological Activity |

|---|---|---|

| Malononitrile | Dicyanovinyl | Anticancer, Antimicrobial |

| Ethyl Cyanoacetate | Cyanoacrylate | Enzyme Inhibition |

| Meldrum's Acid | Isopropylidene Malonate | Anti-inflammatory |

| Rhodanine | Rhodanine-ylidene | Antidiabetic, Antiviral |

The Morita-Baylis-Hillman (MBH) reaction is a three-component reaction that couples an aldehyde with an activated alkene, catalyzed by a nucleophile such as a tertiary amine. researchgate.net This reaction generates densely functionalized molecules known as MBH adducts, which are valuable scaffolds in drug discovery due to their diverse biological activities. nih.govresearchgate.net

MBH adducts derived from substituted 2-chloronicotinaldehydes have been synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov SAR studies of these compounds revealed that specific adducts demonstrated significant antimalarial activity. nih.gov The versatility of the MBH reaction allows for structural diversity by changing the aldehyde, the activated alkene, and the catalyst, making it a powerful tool for generating libraries of compounds for biological screening against various diseases, including parasitic infections, cancer, and microbial infections. nih.govresearchgate.net

Table 3: Anti-malarial Activity of Select Morita-Baylis-Hillman Adducts Derived from this compound

| Compound ID | Activated Alkene Used | Activity against P. falciparum |

|---|---|---|

| 2b | Methyl Acrylate | Substantial |

| 2c | Ethyl Acrylate | Substantial |

| 2d | Acrylonitrile | Substantial |

Data sourced from studies on substituted 2-chloronicotinaldehydes. nih.gov

Hydrazones are a class of organic compounds characterized by the >C=N-NH- structure. They are readily synthesized through the condensation reaction of an aldehyde, like this compound, with a hydrazine. Phenylhydrazone derivatives, in particular, have garnered significant attention in medicinal and agricultural chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and antitumor properties. nih.govnih.govrhhz.net

The formation of a phenylhydrazone from this compound introduces a new aromatic ring and a flexible azomethine linker (-N=CH-). The SAR of these derivatives can be extensively explored by introducing various substituents onto the phenyl ring of the phenylhydrazine (B124118) reactant. Studies on other aromatic aldehyde-derived phenylhydrazones have shown that the position and electronic nature (electron-donating or electron-withdrawing) of these substituents can have a profound impact on the resulting biological activity. For instance, in a series of benzimidazole (B57391) phenylhydrazone derivatives, the presence of a chlorine atom at the 2-position of the phenyl ring resulted in potent antifungal activity. mdpi.com This highlights the potential for creating highly active compounds by systematically modifying the substitution pattern.

Computational Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to rationalize SAR, predict the activity of new compounds, and guide synthetic efforts. nih.govmdpi.com These in silico techniques provide insights into the molecular interactions between a ligand (the this compound derivative) and its biological target.

Molecular Docking is a widely used technique to predict the preferred binding orientation of a molecule to a target protein. nih.gov By docking a series of derivatives into the active site of an enzyme or receptor, researchers can correlate the binding affinity and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the observed biological activity. This helps explain why certain substituents enhance activity while others diminish it.

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. nih.gov DFT calculations can determine properties like molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). These parameters are crucial for understanding a molecule's reactivity and stability, providing a theoretical basis for the observed SAR.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (e.g., lipophilicity, steric parameters, electronic properties), QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

These computational tools are invaluable for elucidating the complex SAR of this compound derivatives, enabling a more rational and efficient design of novel bioactive molecules.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand (such as a this compound derivative) within the active site of a target protein.

Research on Schiff base derivatives, which can be synthesized from this compound, demonstrates the utility of this approach. Docking studies on Schiff bases derived from analogous aromatic aldehydes have been performed against various biological targets to elucidate their mechanism of action. For instance, studies on Schiff bases derived from other aldehydes show interactions with receptors like glucosamine-6-phosphate (GP6) and enzymes such as topoisomerase II. anjs.edu.iq The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger interaction.

Key interactions often observed in these simulations include:

Hydrogen Bonding: Crucial for anchoring the ligand within the active site. For example, the imine (-C=N-) group of a Schiff base can act as a hydrogen bond acceptor.

Hydrophobic Interactions: Aromatic rings and alkyl groups on the derivative interact with non-polar residues of the protein.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

In a representative study on Schiff bases targeting Alzheimer's disease, docking scores were calculated against cholinesterase enzymes, revealing the potential for these compounds to act as inhibitors. researchgate.net The binding interactions of these derivatives provide a model for how this compound-based Schiff bases might be optimized to fit specific therapeutic targets.

Table 1: Representative Molecular Docking Scores of Analogous Schiff Base Derivatives

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Azo-Schiff Base | Glucosamine-6-Phosphate | -7.5 | GLU488 |

| Naphthaldehyde Schiff Base | Topoisomerase II | -8.2 | DG13, DC14, DT15 |

Note: Data is compiled from studies on analogous Schiff base structures to illustrate typical findings.

HOMO-LUMO Analysis and Electronic Properties

The electronic properties of a molecule are critical determinants of its chemical reactivity and biological activity. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides significant insights. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. ppj.org.ly

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited. This can correlate with higher biological activity. Computational studies on chalcone (B49325) derivatives, which can be synthesized via the Claisen-Schmidt condensation of this compound with an appropriate ketone, have explored these properties using Density Functional Theory (DFT). nih.govbiointerfaceresearch.com

Analysis of chlorinated chalcones reveals that the position and number of chlorine atoms significantly influence the electronic landscape. scirp.orgscirp.org The chlorine atom, being electronegative, can modulate the electron density across the molecule, affecting the HOMO and LUMO energy levels. For derivatives of this compound, the chlorine atom on the pyridine ring is expected to have a substantial impact on these electronic parameters. Visualization of HOMO and LUMO plots shows the distribution of electron density, indicating regions susceptible to electrophilic or nucleophilic attack. scirp.orgscirp.org

Table 2: Representative FMO Energies and Energy Gaps for Analogous Chlorinated Chalcones

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Chalcone (unsubstituted) | -6.15 | -2.55 | 3.60 |

| Monochloro-Chalcone | -6.28 | -2.71 | 3.57 |

| Dichloro-Chalcone | -6.41 | -2.89 | 3.52 |

Note: Values are representative examples from DFT calculations on analogous chalcone structures to demonstrate electronic trends. scirp.orgum.edu.my

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in early-stage drug discovery. In silico tools are widely used to estimate these properties, helping to identify compounds with poor drug-likeness before committing resources to synthesis.

Studies on structurally related heterocyclic compounds, such as 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, provide a framework for understanding the likely ADMET profile of this compound derivatives. asianpubs.org These predictions are often guided by established rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Key ADMET parameters evaluated include:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to assess how well a compound is absorbed from the gut.

Distribution: Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration are crucial for determining where the drug goes in the body and if it can reach its target (e.g., in the central nervous system).

Metabolism: Prediction of interaction with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) indicates the compound's metabolic stability and potential for drug-drug interactions.

Excretion: The clearance rate and half-life (T1/2) are estimated to understand how long the drug remains in the body.

Toxicity: Predictions for mutagenicity (AMES test), carcinogenicity, and potential for organ toxicity are vital for safety assessment.

Computational screening of novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde indicated that the compounds possessed reliable ADMET properties, making them valuable candidates for further research. asianpubs.org

Table 3: Predicted ADMET Properties for Analogous Heterocyclic Derivatives

| Parameter | Description | Predicted Value Range/Class | Desirability |

|---|---|---|---|

| Molecular Weight | Mass of the molecule | < 500 g/mol | Good |

| logP | Lipophilicity | -0.4 to +5.6 | Good |

| H-Bond Donors | Number of OH and NH groups | < 5 | Good |

| H-Bond Acceptors | Number of O and N atoms | < 10 | Good |

| Caco-2 Permeability | Intestinal absorption model | > -5.15 log cm/s | Good |

| BBB Permeability | Blood-Brain Barrier penetration | -3.0 to +1.2 logBB | Varies by target |

| CYP2D6 Inhibitor | Potential for drug interaction | No | Good |

Note: This table presents typical ADMET parameters and desirable ranges based on computational predictions for analogous drug-like molecules. asianpubs.orggjpb.de

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloronicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-chloronicotinaldehyde, both ¹H and ¹³C NMR are used to confirm its molecular structure. vulcanchem.com

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the three protons on the pyridine (B92270) ring. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The three aromatic protons on the pyridine ring will appear as multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom, the chlorine atom, and the aldehyde group.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. vulcanchem.com this compound has six unique carbon atoms, which should result in six distinct signals in the spectrum. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the 185-195 ppm region. The five carbons of the pyridine ring will have chemical shifts in the aromatic region (approximately 120-155 ppm), with the carbon atom bonded to the chlorine (C2) showing a characteristic shift due to the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H (aldehyde) | ¹H | ~10.3 | Singlet (s) | Highly deshielded due to carbonyl group. |

| H4 | ¹H | ~7.5-7.7 | Doublet of doublets (dd) | Coupled to H5 and H6. |

| H5 | ¹H | ~8.3-8.5 | Doublet of doublets (dd) | Coupled to H4 and H6. |

| H6 | ¹H | ~8.7-8.9 | Doublet of doublets (dd) | Coupled to H4 and H5; deshielded by adjacent nitrogen. |

| C=O (aldehyde) | ¹³C | ~190 | - | Carbonyl carbon. |

| C2 (C-Cl) | ¹³C | ~152 | - | Carbon attached to chlorine. |

| C3 (C-CHO) | ¹³C | ~132 | - | Carbon attached to the aldehyde group. |

| C4 | ¹³C | ~128 | - | Pyridine ring carbon. |

| C5 | ¹³C | ~140 | - | Pyridine ring carbon. |

| C6 | ¹³C | ~155 | - | Pyridine ring carbon adjacent to nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. wikipedia.orglibretexts.orgchemguide.co.uk

For this compound (molecular formula C₆H₄ClNO), the molecular weight is 141.56 g/mol . sigmaaldrich.com The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 141 (for the ³⁵Cl isotope) and a characteristic M+2 peak at m/z 143 (for the ³⁷Cl isotope). Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the intensity of the M+2 peak will be approximately one-third of the M⁺ peak, which is a clear indicator of the presence of a single chlorine atom in the molecule.

Electron ionization (EI) would likely induce fragmentation. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (H·) to form a stable acylium ion (M-1), or the loss of the formyl radical (·CHO) to form a chloropyridinyl cation (M-29). libretexts.org Further fragmentation of the pyridine ring can also occur.

Table 2: Expected Mass Spectrometry Peaks for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 143 | [C₆H₄³⁷ClNO]⁺ | Molecular ion peak (M+2) for the heavier chlorine isotope. |

| 141 | [C₆H₄³⁵ClNO]⁺ | Molecular ion peak (M⁺) for the lighter, more abundant chlorine isotope. |

| 140 | [C₆H₃ClNO]⁺ | Loss of a hydrogen radical (M-1). |

| 112 | [C₅H₃ClN]⁺ | Loss of the formyl radical (M-29). |

| 77 | [C₄H₃N]⁺ | Loss of chlorine and HCN from the ring fragment. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic properties of molecules, respectively. sketchy.com

Infrared (IR) Spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde will be prominent around 1700-1715 cm⁻¹. Aldehydes also show characteristic C-H stretching vibrations, often appearing as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretch typically appears in the fingerprint region, below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| ~2820, ~2720 | C-H Stretch | Aldehyde |

| ~1710 | C=O Stretch | Aldehyde (Carbonyl) |

| ~1580, ~1470 | C=C / C=N Stretch | Aromatic (Pyridine) |

| ~800-750 | C-Cl Stretch | Chloro-aromatic |

UV-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. utoronto.ca Molecules with conjugated systems, like this compound, absorb UV or visible light to promote electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π) orbital. The spectrum is expected to show absorptions corresponding to π→π and n→π* transitions. The π→π* transitions, involving the conjugated system of the pyridine ring and the carbonyl group, are typically strong and occur at shorter wavelengths. The n→π* transition, involving the non-bonding electrons on the carbonyl oxygen, is weaker and occurs at a longer wavelength.

Chromatographic Methods (TLC, HPLC, GPC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of method depends on the properties of the analyte and the goal of the analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying compounds in a mixture. For this compound, TLC on silica (B1680970) gel plates can be used to assess its purity and to follow its conversion to derivatives. The retention factor (Rf) will depend on the polarity of the mobile phase, which is typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. vulcanchem.com A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture), would be suitable for analyzing this compound. Detection is typically achieved using a UV detector set at a wavelength where the compound strongly absorbs. HPLC is crucial for determining the purity of this compound with high accuracy. tcichemicals.com For quantitative analysis of aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to create a derivative with strong UV absorbance, enhancing detection sensitivity. epa.govresearchgate.net

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. This technique is most effective for large molecules like polymers and is generally not the primary method for analyzing a small molecule like this compound. However, GPC could be relevant in studies where this compound is used to synthesize polymeric materials or large molecular weight derivatives. In such cases, GPC would be used to characterize the molecular weight distribution of the resulting products.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Electrochemical Studies

Electrochemical studies, such as cyclic voltammetry (CV), provide information on the redox properties of a molecule, revealing the potentials at which it can be oxidized or reduced. The electrochemical behavior of this compound is dictated by its functional groups: the aldehyde and the chloro-substituted pyridine ring.

Substituted pyridines are known to be electrochemically active. The pyridine ring can be reduced, and the potential at which this occurs is highly dependent on the nature of the substituents. Both the chlorine atom and the aldehyde group are electron-withdrawing, which would make the reduction of the pyridine ring more favorable (occur at a less negative potential) compared to unsubstituted pyridine.

The aldehyde group itself is also reducible, typically to an alcohol. In an aprotic solvent, this reduction would likely occur via a radical anion intermediate. A cyclic voltammogram of this compound would be expected to show one or more irreversible reduction peaks at negative potentials, corresponding to the reduction of the aldehyde and/or the pyridine ring system. The exact potentials would provide quantitative data on its electron-accepting ability.

Applications in Medicinal Chemistry and Drug Discovery Research

An Essential Intermediate in the Synthesis of Complex Organic Molecules

2-Chloronicotinaldehyde serves as a crucial starting material in the multi-step synthesis of intricate heterocyclic compounds. Its aldehyde functional group readily participates in condensation reactions, while the chlorine atom can be displaced through various nucleophilic substitution reactions. This dual reactivity allows for the construction of complex molecular architectures, which are often the foundation of potent pharmaceuticals. The preparation of this compound itself is a key process, often starting from 2-chloronicotinic acid, and is considered an important step in the field of pharmaceutical intermediate synthesis.

A Gateway to Biologically Active Compounds

The true value of this compound in medicinal chemistry lies in its role as a precursor to a wide spectrum of biologically active molecules. By modifying its structure, scientists have been able to develop compounds with promising therapeutic potential against various diseases.

Anticancer Potential

While direct derivatives of this compound with reported anticancer activity are still under investigation, research into structurally similar compounds highlights the potential of this chemical class. For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which share a chloro-substituted aldehyde-derived moiety, have been synthesized and evaluated for their anticancer activity. These "Ciminalum–thiazolidinone hybrid molecules" have demonstrated significant cytotoxic effects on various cancer cell lines.

In a comprehensive screening against a panel of 60 human cancer cell lines, several of these compounds exhibited potent antimitotic activity. The data below showcases the growth inhibition (GI50) and total growth inhibition (TGI) values for some of the most active compounds, indicating their potential to inhibit cancer cell proliferation at micromolar concentrations. nih.gov

| Compound | Mean GI50 (µM) | Mean TGI (µM) |

| 2f | 2.80 | 32.3 |

| 2h | 1.57 | 13.3 |

It is important to note that the most active compound, 2h , showed particularly high potency against specific cancer cell lines, with GI50 concentrations in the nanomolar range for leukemia, colon cancer, CNS cancer, and melanoma cell lines. nih.gov

Antibacterial Activity

The development of new antibacterial agents is a critical area of research, and derivatives of chloro-substituted aromatic aldehydes have shown promise. Schiff bases, formed by the reaction of an aldehyde with a primary amine, are a well-known class of compounds with diverse biological activities. Research on Schiff bases derived from the related compound, 2-chloroquinoline-3-carbaldehyde (B1585622), has demonstrated their potential as antibacterial agents.

A series of Schiff bases synthesized from 2-chloroquinoline-3-carbaldehyde and a substituted 5-benzimidazolecarboxylic hydrazide were found to inhibit the growth of E. coli strains with Minimum Inhibitory Concentrations (MICs) in the range of 25 to 50 μg/mL. researchgate.net Further studies on other heterocyclic Schiff bases derived from 2-chloro-3-quinolinecarboxaldehyde showed moderate antibacterial effects against a panel of bacterial pathogens, with MICs ranging from 256 to 2048 μg/mL. researchgate.net